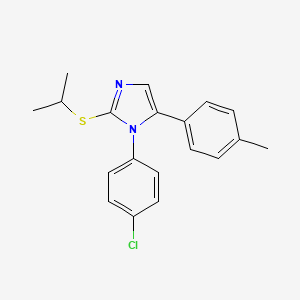

1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

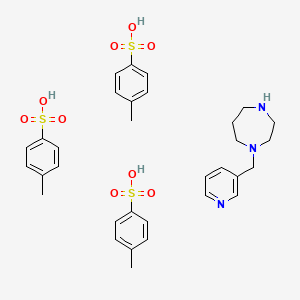

Vue d'ensemble

Description

Imidazole derivatives, such as 1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole, are compounds of interest due to their potential biological activities and applications in various fields of chemistry and pharmacology. The papers provided discuss several imidazole derivatives with structural similarities, focusing on their synthesis, crystal structure, and biological activities.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions, including the formation of the imidazole ring and subsequent functionalization. For instance, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3-dipolar cycloaddition, followed by spectroscopic analysis for characterization . Similarly, the synthesis of other related compounds, such as 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, involved direct methods and was confirmed by X-ray crystallography .

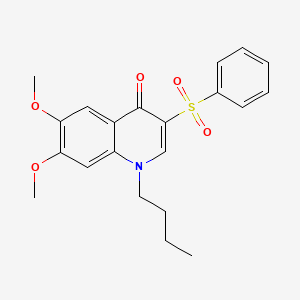

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a planar imidazole ring, which can be substituted with various functional groups. The crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole revealed that the phenyl rings and the imidazole ring are planar, with significant torsion observed in some bonds . The structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one also showed that the imidazole ring is almost perpendicular to the phenyl ring, indicating the flexibility in the molecular conformation of these compounds .

Chemical Reactions Analysis

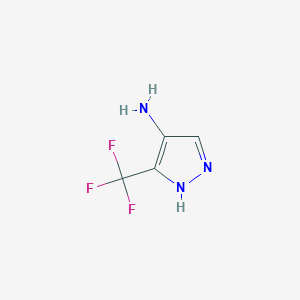

The reactivity of imidazole derivatives can be influenced by the substituents on the imidazole ring. For example, the presence of electron-withdrawing groups or aldehyde or amino groups at the C-2 position was found to be essential for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole . This suggests that the chemical reactivity of the imidazole ring is crucial for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The crystallographic analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect these properties. For instance, in the crystal structure of 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, molecules are linked by intermolecular hydrogen bonds, forming chains along the b-axis . Additionally, the compound synthesized in paper was analyzed for its thermodynamic properties, which are important for understanding its stability and reactivity.

Applications De Recherche Scientifique

Corrosion Inhibition

Imidazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, Ouakki et al. (2019) investigated the inhibitory action of imidazole derivatives on mild steel corrosion in a sulfuric acid medium. Their research demonstrated that these compounds offer high resistance and act as mixed-type inhibitors, with inhibition efficiencies reaching up to 96% at certain concentrations. These findings suggest the potential application of structurally similar compounds in protecting metals from corrosion in industrial settings.

Antibacterial and Antifungal Activities

Another significant application area is in the development of novel antibacterial and antifungal agents. Research by Antolini et al. (1999) on analogues of imidazole derivatives revealed that the presence of specific functional groups is crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA). Such compounds could be further explored for their therapeutic potential against resistant bacterial strains.

Material Science and Surface Coatings

In the field of material science, imidazole derivatives are explored for surface coatings to protect metals. Gašparac et al. (2000) found that certain imidazole derivatives are effective corrosion inhibitors for copper, offering insights into their application in extending the life of copper-based materials and components in various industries.

Cancer Research

Imidazole derivatives also show promise in cancer research. Streciwilk et al. (2014) conducted studies on NHC–silver(I) acetate compounds derived from imidazole, showing cytotoxic activities against breast and renal cancer cell lines. This suggests a potential avenue for developing new anticancer agents based on imidazole derivatives.

Molecular Docking and Computational Chemistry

The application of imidazole derivatives extends into computational chemistry and molecular docking, where they are used to model interactions with biological molecules. Jayasheela et al. (2018) explored the vibrational activities, electronic properties, and molecular docking of a specific imidazole derivative, highlighting its potential as an anti-Candida agent. Such studies are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents.

These applications demonstrate the versatility and potential of imidazole derivatives in various scientific research fields. The ability of these compounds to inhibit corrosion, combat resistant bacteria, protect materials, and show cytotoxic activities against cancer cells underscores their importance in advancing both industrial and biomedical research.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2S/c1-13(2)23-19-21-12-18(15-6-4-14(3)5-7-15)22(19)17-10-8-16(20)9-11-17/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJHZQMEKZUMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)

![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)

![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)

![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)